![molecular formula C11H19N3O B2798114 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine CAS No. 2034297-46-4](/img/structure/B2798114.png)
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds involves the coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a tetrahydro-2H-pyran-4-amine group .Applications De Recherche Scientifique
Antiproliferative Agents
Pyrazole derivatives, including N-methyl-substituted pyrazole carboxamide, have been synthesized and evaluated as antiproliferative agents . They have shown significant activity against the human cervical cancer cell line (HeLa), with some compounds showing higher activity than the starting compounds .
Anticancer Agents
The methyl substituted pyrazole carboxylic and carboxamide derivatives have shown antiproliferative activities against the human cervical cancer cell line . These compounds could potentially be lead compounds for developing novel anticancer agents .
Antileishmanial Agents
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial activities . Some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate .
Antimalarial Agents
The same hydrazine-coupled pyrazoles have also shown significant antimalarial activities . They have been evaluated against Plasmodium berghei infected mice, with some compounds showing high suppression rates .
Drug Discovery
N-heterocyclic amines, including pyrazole derivatives, are valuable building blocks in drug discovery . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Docking Studies
Pyrazole derivatives have been used in molecular docking studies . For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Orientations Futures
The future directions for the study of this compound could involve further exploration of its pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, the development of novel insecticides targeting the ryanodine receptor (RyR) is a promising area of research .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-13(10-4-7-15-8-5-10)9-11-3-6-12-14(11)2/h3,6,10H,4-5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVCUPBNQNPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.